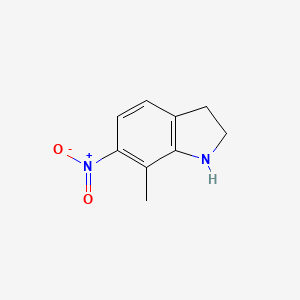

2,3-Dihydro-7-methyl-6-nitroindole

Übersicht

Beschreibung

2,3-Dihydro-7-methyl-6-nitroindole is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Alpha-2 Adrenoceptor Agonists

Research indicates that 2,3-dihydro-7-methyl-6-nitroindole functions as an alpha-2 adrenoceptor agonist. This property makes it valuable in treating various disorders associated with sympathetic nervous system activity. Specifically, it has potential applications in managing conditions such as:

- Chronic Obstructive Pulmonary Disease (COPD)

- Cardiovascular Disorders : Including myocardial ischemia and hypertension.

- Gastrointestinal Disorders : Such as diarrhea and irritable bowel syndrome .

Antiviral Properties

Indole derivatives, including this compound, have shown promise in antiviral research. Studies have highlighted the indole core's ability to interfere with viral mechanisms, particularly in inhibiting HIV by disrupting the interaction between the virus's surface proteins and host cell receptors .

Antimicrobial Activity

Recent findings suggest that compounds similar to this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Potential

Case studies have demonstrated the anticancer activity of indole derivatives. For instance:

- Case Study 1 : A study published in MDPI reported that derivatives of indole compounds showed potent growth inhibition in various cancer cell lines, indicating that structural modifications enhance their activity.

- Case Study 2 : Another investigation explored neuroprotective effects in an Alzheimer's disease model, where treatment with similar indole compounds significantly improved cognitive function and reduced neuroinflammation markers.

Research Findings and Insights

A comprehensive review of literature reveals several key insights regarding the applications of this compound:

Eigenschaften

Molekularformel |

C9H10N2O2 |

|---|---|

Molekulargewicht |

178.19 g/mol |

IUPAC-Name |

7-methyl-6-nitro-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C9H10N2O2/c1-6-8(11(12)13)3-2-7-4-5-10-9(6)7/h2-3,10H,4-5H2,1H3 |

InChI-Schlüssel |

OBNFSXSTQNHDAX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC2=C1NCC2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.